molecular formula C21H32O3 B1678114 Oxymetholone CAS No. 434-07-1

Oxymetholone

Cat. No.: B1678114
CAS No.: 434-07-1
M. Wt: 332.5 g/mol
InChI Key: ICMWWNHDUZJFDW-CCTJMHFWSA-N
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Description

Oxymetholone, also known by its chemical name 2-Hydroxymethylene-17α-methyl-5α-androstan-17β-ol-3-one, is a synthetic anabolic-androgenic steroid. It was first prescribed in 1959 and is primarily used in the treatment of anemia and osteoporosis. It is also used to promote muscle growth in malnourished or underdeveloped patients .

Biochemical Analysis

Biochemical Properties

Oxymetholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a synthetic derivative of testosterone and exhibits strong anabolic effects and weak androgenic effects . This compound interacts with the androgen receptor, which is a type of nuclear receptor that is activated by binding to androgens like testosterone and dihydrotestosterone. This interaction leads to the activation of specific genes that promote muscle growth and red blood cell production .

Cellular Effects

This compound influences various types of cells and cellular processes. It stimulates bone marrow cells, leading to an increase in red blood cell production, which is beneficial in treating anemia . Additionally, this compound promotes muscle growth by enhancing protein synthesis in muscle cells. It also affects cell signaling pathways, gene expression, and cellular metabolism by binding to the androgen receptor and modulating the transcription of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the androgen receptor, which undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . These areas of binding are called hormone response elements, which influence the transcriptional activity of certain genes, producing the androgen effects . This compound also has very low affinity for human serum sex hormone-binding globulin, which allows it to remain active in the bloodstream for a longer duration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to be highly effective in promoting extensive gains in body mass by improving protein synthesis . The uncontrolled misuse of this compound can lead to a variety of detrimental effects, including cardiovascular events . Long-term use of this compound has been associated with liver damage and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating anemia and promoting muscle growth . At high doses, it can cause toxic effects, including liver damage and cardiovascular issues . The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid adverse effects .

Metabolic Pathways

This compound is metabolized in the liver through various pathways, including oxidation, reduction, hydroxylation, and conjugation . The drug’s metabolism can be influenced by other substances, which may either increase or decrease its effectiveness . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is well-absorbed when taken orally and is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor . It is distributed within cells and tissues, with a significant portion being metabolized in the liver . The drug’s distribution is influenced by its low affinity for serum sex hormone-binding globulin, allowing it to remain active in the bloodstream .

Subcellular Localization

This compound’s subcellular localization involves its transport into the cell nucleus after binding to the androgen receptor . This localization is crucial for its activity, as it allows the drug to interact with specific nucleotide sequences of the chromosomal DNA and modulate gene expression . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxymetholone is synthesized from dihydrotestosteroneThe reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the necessary chemical transformations .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods to those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Oxymetholone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Oxymetholone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxymetholone is unique in its strong anabolic effects and relatively weak androgenic effects. It is particularly effective in promoting muscle growth and increasing red blood cell production, making it a valuable therapeutic agent for conditions like anemia and muscle wasting .

Properties

CAS No.

434-07-1

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(2E,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,22,24H,4-11H2,1-3H3/b13-12+/t14-,15+,16-,17-,19-,20-,21-/m0/s1

InChI Key

ICMWWNHDUZJFDW-CCTJMHFWSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C/C(=C\O)/C(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C

Appearance

Solid powder

Color/Form

Crystals from ethyl acetate
WHITE TO CREAMY WHITE CRYSTALS OR CRYSTALLINE POWDER

melting_point

352 to 356 °F (NTP, 1992)
185-190 °C

Key on ui other cas no.

434-07-1

physical_description

Oxymetholone is an odorless white to creamy white crystalline powder. (NTP, 1992)

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Practically insol in water;  sol in ethanol, dioxane, ether;  very sol in chloroform

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adroidin;  Adroyd;  Anadrol;  Anadrol-50;  Anadroyd;  Anapolon;  Anasteron;  Anasterone;  Becorel;  Dynasten;  Methabol;  Nastenon;  Pavisoid;  Plenastril;  Protanabol;  Roboral;  Synasteron;  Zenalosyn;  Oxymetholone

vapor_pressure

5.1X10-11 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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